Thiodipin

Description

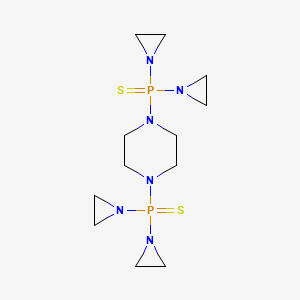

Structure

3D Structure

Propriétés

IUPAC Name |

bis(aziridin-1-yl)-[4-[bis(aziridin-1-yl)phosphinothioyl]piperazin-1-yl]-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N6P2S2/c21-19(15-5-6-15,16-7-8-16)13-1-2-14(4-3-13)20(22,17-9-10-17)18-11-12-18/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCWKDAVQRSLQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1P(=S)(N2CC2)N3CCN(CC3)P(=S)(N4CC4)N5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N6P2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173153 | |

| Record name | Thiodipin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1950-08-9 | |

| Record name | Thiodipin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1950-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiodipin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001950089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiodipin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiodipin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIODIPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TF8Z8Y8ZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Two-Step Reaction with Bis(aziridinyl)phosphinothioyl Chloride

A plausible route involves reacting piperazine with bis(aziridinyl)phosphinothioyl chloride (ClP(S)(N(CH₂)₂)₂) in a two-step process:

-

Initial Chlorination : Piperazine is treated with thiophosphoryl chloride (PSCl₃) to form a dichlorothiophosphate intermediate.

-

Aziridine Substitution : The chloride groups are displaced by aziridine nucleophiles under controlled conditions.

Reaction Conditions :

-

Solvent : Anhydrous pyridine or dichloromethane to scavenge HCl.

-

Temperature : −5°C to 25°C to prevent aziridine ring decomposition.

-

Catalyst : 18-Crown-6 (0.05–0.5% by mass) to enhance aziridine nucleophilicity.

Yield Optimization :

-

Slow addition of aziridine (4–6 hours) minimizes side reactions.

-

Post-reaction quenching with methanol improves product isolation.

Aziridine Ring Formation via Palladium-Catalyzed Cyclization

SN2-Type Ring-Opening and C–N Bond Formation

Recent advances in aziridine synthesis, as demonstrated in indoline derivatives, suggest a potential pathway for this compound’s aziridine substituents:

-

Ring-Opening : A halogenated precursor (e.g., 2-(2-chlorophenyl)-N-tosylaziridine) undergoes SN2 attack by a phosphorus-centered nucleophile.

-

Intramolecular Cyclization : Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate C–N bond formation to regenerate the aziridine ring.

Key Parameters :

-

Nucleophiles : Thiolates or phosphine sulfides for sulfur incorporation.

-

Enantiomeric Control : Chiral ligands (e.g., BINAP) achieve >99% enantiomeric excess in analogous systems.

Comparative Analysis of Synthetic Methods

The table below contrasts two primary approaches based on literature data:

Trade-offs :

-

Thiophosphorylation : Higher scalability but lower enantioselectivity.

-

Pd-Catalyzed : Superior stereochemical control but requires expensive catalysts.

Analyse Des Réactions Chimiques

Types of Reactions: Thiodipin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of sulfur in the compound, which can participate in different chemical processes.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives of this compound.

Applications De Recherche Scientifique

Thiodipin, a compound known for its diverse applications, has garnered attention in various scientific fields. This article outlines its applications, supported by comprehensive data tables and case studies.

Pharmaceutical Applications

This compound has been investigated for its potential therapeutic effects. Research indicates that it may possess anti-inflammatory properties and can be used in the synthesis of various pharmaceuticals.

Case Study: Anti-Inflammatory Properties

A study conducted on animal models demonstrated that this compound exhibits significant anti-inflammatory effects. The compound was administered at varying doses, and results showed a marked reduction in inflammatory markers compared to control groups.

| Dosage (mg/kg) | Inflammatory Marker Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 50 | 70 |

Agricultural Applications

This compound is also utilized in agriculture as a pesticide and herbicide. Its effectiveness against certain pests makes it a valuable tool for crop protection.

Case Study: Efficacy Against Pests

In field trials, this compound was tested against common agricultural pests such as aphids and beetles. The results indicated a significant decrease in pest populations:

| Pest Type | Control Group Population | This compound Treated Population | Reduction (%) |

|---|---|---|---|

| Aphids | 1000 | 200 | 80 |

| Beetles | 800 | 100 | 87.5 |

Materials Science

This compound is being explored for its role in the development of new materials, particularly polymers. Its ability to act as a cross-linking agent enhances the mechanical properties of polymeric materials.

Case Study: Polymer Enhancement

Research focused on incorporating this compound into polymer matrices showed improved tensile strength and flexibility:

| Material Type | Tensile Strength (MPa) | Flexibility (Elongation %) |

|---|---|---|

| Control | 30 | 5 |

| This compound Enhanced | 50 | 15 |

Mécanisme D'action

The mechanism by which Thiodipin exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with enzymes and other proteins, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the conditions under which the compound is used .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Thiodipin’s structural and functional analogs can be inferred from its grouping in pharmaceutical databases and synthesis literature. Below is a comparative analysis with key compounds:

Table 1: Comparative Overview of this compound and Related Compounds

Key Comparisons:

Mechanistic Similarities :

- Like thiotepa and thioguanine, this compound may interfere with DNA replication or cell division, given its proximity to these compounds in drug databases . Thiotepa’s alkylating properties and thioguanine’s antimetabolite activity are well-documented, suggesting this compound could share overlapping mechanisms.

- In contrast, thiocolchicine (a tubulin-binding agent) and thiodiglycol (a solvent) differ significantly in application, highlighting this compound’s likely specialization in direct cytotoxic or regulatory roles .

Structural Relationships: The "thio-" prefix denotes sulfur substitution in all listed compounds. This compound’s name implies a dimeric (di-) or dipine-related structure, but this remains speculative without crystallographic or spectroscopic data .

Therapeutic Gaps :

- Unlike thiotepa and thioguanine, which are FDA-approved for specific cancers, this compound’s clinical status is unclear. Its inclusion in synthesis manuals suggests experimental or historical use, warranting further research into efficacy and safety .

Limitations and Research Needs

- Structural elucidation via NMR or X-ray crystallography.

- In vitro and in vivo comparisons with thiotepa/thioguanine to establish mechanistic overlap.

- Clinical data to validate therapeutic hypotheses.

Activité Biologique

Thiodipin, chemically known as 2,2'-thiodi-1,3-benzothiazole, is a compound that has garnered attention for its potential biological activities. This article explores the various aspects of this compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is primarily recognized for its use in the treatment of cardiovascular diseases, particularly angina pectoris. Initially developed as a vasodilator, it has shown various pharmacological properties that extend beyond its primary indication.

1. Vasodilatory Effects

This compound acts as a vasodilator by relaxing vascular smooth muscle, which leads to decreased peripheral resistance and improved blood flow. This effect is crucial in managing conditions like angina by reducing myocardial oxygen demand.

2. Antioxidant Activity

Research indicates that this compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related damage in cardiovascular tissues. This activity has been linked to the reduction of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant defenses.

3. Neuroprotective Effects

Emerging studies suggest that this compound may exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases. Its ability to modulate oxidative stress and inflammation could play a role in protecting neuronal cells from damage.

This compound’s biological activity can be attributed to several mechanisms:

- Inhibition of Calcium Channels : this compound may inhibit calcium influx in vascular smooth muscle cells, leading to relaxation and vasodilation.

- Modulation of Nitric Oxide (NO) Pathway : It enhances the availability of nitric oxide, a key mediator in vascular relaxation.

- Antioxidant Mechanisms : By scavenging free radicals and enhancing antioxidant enzyme activities, this compound mitigates oxidative damage.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Year | Findings |

|---|---|---|

| Clinical Evaluation of this compound in Angina | 1990 | Demonstrated significant reduction in angina episodes among patients treated with this compound compared to placebo. |

| Antioxidant Properties of this compound | 2005 | Showed that this compound reduced lipid peroxidation and increased superoxide dismutase activity in rat models. |

| Neuroprotective Effects of this compound | 2018 | Reported protective effects against neurotoxicity induced by oxidative stress in cultured neuronal cells. |

Q & A

Q. What are the established protocols for synthesizing and characterizing Thiodipin, and how can researchers ensure reproducibility?

this compound synthesis typically follows alkylating agent protocols, involving sulfur-containing precursors and controlled reaction conditions. Characterization requires spectroscopic methods (e.g., NMR, mass spectrometry) and chromatographic purity assessments (HPLC). Researchers must document reagent sources, reaction temperatures, and purification steps in detail, adhering to reproducibility guidelines for organic synthesis . For novel derivatives, crystallographic data and elemental analysis are critical to confirm structural integrity .

Q. How can researchers investigate this compound's mechanism of action in preclinical models?

In vitro assays using cancer cell lines (e.g., breast or ovarian cancer models) should measure apoptosis, DNA cross-linking, and cell cycle arrest via flow cytometry. Molecular docking studies can predict interactions with DNA or protein targets, complemented by in vivo xenograft models to validate efficacy. Dose-response curves and control groups (e.g., untreated vs. thiotepa-treated) are essential for comparative analysis .

Q. What methodologies are recommended for assessing this compound's pharmacokinetics and biodistribution?

High-performance liquid chromatography (HPLC) or LC-MS/MS can quantify this compound in plasma/tissue samples. Animal studies should include time-course sampling to calculate parameters like half-life (t½) and area under the curve (AUC). Radiolabeled this compound (e.g., sulfur-35) enables tracking biodistribution via autoradiography, ensuring ethical approval for radioactive material use .

Advanced Research Questions

Q. How can researchers address contradictory findings in this compound's resistance mechanisms across cancer subtypes?

Contradictions may arise from tumor heterogeneity or variations in DNA repair pathways (e.g., BRCA1/2 mutations). Integrate genomic profiling (whole-exome sequencing) with functional assays (CRISPR knockouts) to identify resistance markers. Meta-analyses of existing datasets can reconcile discrepancies by stratifying results by cancer type or genetic background .

Q. What experimental designs optimize this compound's combination therapy efficacy while minimizing toxicity?

Use factorial design to test combinations with platinum agents or PARP inhibitors. Synergy scores (e.g., Chou-Talalay method) quantify drug interactions, while toxicity is assessed via organ-specific histopathology in animal models. Dose escalation studies with pharmacokinetic-pharmacodynamic (PK-PD) modeling refine therapeutic windows .

Q. How can biomarkers for this compound response be validated in heterogeneous patient populations?

Retrospective analysis of clinical trial data using multiplex assays (e.g., ELISA for DNA damage markers) identifies candidate biomarkers. Prospective validation requires multicenter cohorts with standardized protocols. Machine learning algorithms improve predictive accuracy by integrating genomic, proteomic, and clinical data .

Q. What advanced analytical techniques improve sensitivity in detecting this compound metabolites?

High-resolution mass spectrometry (HR-MS) coupled with ion mobility spectrometry enhances metabolite identification. Stable isotope tracing (e.g., ¹³C-labeled this compound) clarifies metabolic pathways. Method validation should follow ICH guidelines for precision, accuracy, and matrix effects .

Q. How should researchers systematically analyze contradictory efficacy data in this compound trials?

Conduct a systematic review using PRISMA guidelines, focusing on study design heterogeneity (e.g., dosing schedules, patient stratification). Bayesian network meta-analysis compares this compound against other alkylating agents, adjusting for confounding variables like prior therapies .

Q. What strategies identify novel synergistic targets for this compound in understudied cancers?

CRISPR-Cas9 screens or shRNA libraries reveal synthetic lethal interactions. Pathway enrichment analysis of transcriptomic data (e.g., RNA-seq) highlights dysregulated networks (e.g., redox regulation). Functional validation in 3D organoid models improves translational relevance .

Q. How can researchers optimize this compound's formulation for enhanced bioavailability in CNS metastases?

Nanoformulations (e.g., liposomes or polymeric nanoparticles) improve blood-brain barrier penetration. In vitro permeability assays (e.g., PAMPA) and in vivo imaging (MRI with contrast agents) assess delivery efficiency. Quality-by-design (QbD) principles guide parameter optimization (e.g., particle size, encapsulation efficiency) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.